molecular formula C11H9BrO2 B1639581 (5-(2-Bromophenyl)furan-2-yl)methanol

(5-(2-Bromophenyl)furan-2-yl)methanol

Cat. No.: B1639581
M. Wt: 253.09 g/mol
InChI Key: KYZDPBAGKSAIPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-(2-Bromophenyl)furan-2-yl)methanol ( 406947-14-6) is a brominated furan derivative of significant interest in organic and medicinal chemistry research. With a molecular formula of C11H9BrO2 and a molecular weight of 253.09 g/mol , this compound serves as a versatile synthetic intermediate. Its structure, featuring both a reactive bromophenyl group and a furanyl methanol group, makes it a valuable building block for constructing more complex molecules, particularly in the synthesis of highly conjugated systems and push-pull compounds that can exhibit potential biological activity . Researchers utilize this compound in the development of novel heterocyclic frameworks, which are often precursors for functional materials and compounds with investigated antimicrobial properties . This compound is for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9BrO2

Molecular Weight

253.09 g/mol

IUPAC Name

[5-(2-bromophenyl)furan-2-yl]methanol

InChI

InChI=1S/C11H9BrO2/c12-10-4-2-1-3-9(10)11-6-5-8(7-13)14-11/h1-6,13H,7H2

InChI Key

KYZDPBAGKSAIPK-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)CO)Br

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)CO)Br

Origin of Product

United States

Elucidating the Chemical Reactivity and Mechanistic Pathways of 5 2 Bromophenyl Furan 2 Yl Methanol

The Reactivity Profile of the Furan (B31954) Heteroaromatic Ring in Substituted Systems

The furan ring is an electron-rich five-membered heterocycle, making it highly susceptible to various chemical transformations. Its reactivity in a 2,5-disubstituted system like (5-(2-Bromophenyl)furan-2-yl)methanol is influenced by the electronic properties of its substituents.

Electrophilic Aromatic Substitution (EAS) Regioselectivity and Kinetics

The furan ring is significantly more reactive towards electrophiles than benzene (B151609). Electrophilic attack preferentially occurs at the C2 (α) position due to superior stabilization of the cationic intermediate (Wheland complex). In 2,5-disubstituted furans, the remaining C3 and C4 (β) positions are available for substitution.

The regioselectivity of EAS on the this compound ring is governed by the directing effects of the existing substituents. The hydroxymethyl group (-CH₂OH) at C2 is a weak activating group, donating electron density via induction and directing electrophiles to the ortho position (C3). Conversely, the 2-bromophenyl group at C5 is deactivating due to the electron-withdrawing inductive effect of the bromine atom and the phenyl ring, which directs away from the C4 position. Therefore, electrophilic substitution is predicted to occur predominantly at the C3 position, which is activated by the adjacent hydroxymethyl group. Computational methods, such as the RegioSQM method, can predict the most nucleophilic center by calculating the free energies of protonated intermediates, confirming the regiochemical outcome in complex heterocyclic systems. nih.gov

The kinetics of these reactions are generally rapid due to the high nucleophilicity of the furan core, though they can be moderated by the presence of the deactivating bromophenyl group.

Table 1: Predicted Regioselectivity of EAS on this compound
Reaction TypeElectrophilePredicted Major ProductRationale
NitrationNO₂⁺(5-(2-Bromophenyl)-3-nitrofuran-2-yl)methanolDirecting effect of the activating -CH₂OH group at C2 favors substitution at C3.
HalogenationBr⁺(3-Bromo-5-(2-bromophenyl)furan-2-yl)methanolThe C3 position is electronically favored for electrophilic attack.
Friedel-Crafts AcylationRCO⁺(5-(2-Bromophenyl)-3-acylfuran-2-yl)methanolAcylation occurs at the most activated available position, C3.

Pericyclic Reactions and Their Application in Furan Transformations

The furan ring and its derivatives readily participate in pericyclic reactions, most notably cycloadditions and rearrangements.

The Diels-Alder reaction is a characteristic transformation of furans, which can act as dienes in [4+2] cycloadditions with various dienophiles. The reaction is often reversible, but the resulting oxabicycloheptene adducts are valuable intermediates for synthesizing a wide range of complex molecules.

For this compound, the presence of the hydroxymethyl group at C2 makes it a substrate for specific named rearrangements. The Achmatowicz rearrangement is a significant transformation involving the oxidative ring expansion of 2-hydroxymethylfurans. researchgate.net This process converts the five-membered furan ring into a six-membered dihydropyranone, a valuable scaffold in natural product synthesis. researchgate.net The reaction is typically initiated by an oxidizing agent like bromine in methanol (B129727) or N-bromosuccinimide (NBS), which oxidizes the furan and facilitates ring opening to an acyclic dicarbonyl intermediate that subsequently cyclizes. researchgate.net

Another relevant transformation is the Piancatelli rearrangement , where 2-furylcarbinols, in the presence of an acid catalyst, rearrange to form functionalized cyclopentenones. researchgate.net This reaction proceeds through a 4π-electrocyclic ring-opening of a protonated furan intermediate, followed by cyclization.

Ring-Opening and Degradation Pathways of the Furan Core

The furan nucleus is susceptible to cleavage under various conditions, particularly in acidic environments. researchgate.net Acid-catalyzed hydrolysis of the furan ring in this compound would likely proceed through protonation, followed by the addition of water. This leads to the formation of an unstable hemiacetal, which subsequently opens to yield a 1,4-dicarbonyl compound. researchgate.net The degradation of 5-hydroxymethylfurfural (B1680220) (HMF) to levulinic acid and formic acid under acidic conditions is a well-documented example of this pathway. researchgate.net

Furthermore, the furan ring can be opened via oxidation. Atmospheric oxidation initiated by hydroxyl radicals involves the addition of the radical to the C2 position, forming an adduct that can undergo ring opening to produce unsaturated dicarbonyl compounds. organic-chemistry.org Furan rings can also be opened reductively. For instance, borane (B79455) catalysts like B(C₆F₅)₃ can mediate the ring-opening of furans in the presence of hydrosilanes to generate α-silyloxy-(Z)-alkenyl silanes with high efficiency and stereoselectivity. researchgate.netorganic-chemistry.org

Table 2: Summary of Furan Ring Transformation Pathways
Reaction ClassReagents/ConditionsResulting Structure/Product TypeReference
Achmatowicz RearrangementNBS, H₂O/THF or Br₂, MeOHDihydropyranone researchgate.net
Piancatelli RearrangementAcid catalyst (e.g., H⁺)Cyclopentenone researchgate.net
Acid-Catalyzed Ring OpeningAqueous acid (e.g., HCl)1,4-Dicarbonyl compound researchgate.net
Oxidative Ring OpeningOH radicalsUnsaturated dicarbonyls organic-chemistry.org
Borane-Catalyzed Ring OpeningB(C₆F₅)₃, Hydrosilaneα-Silyloxy-(Z)-alkenyl silane researchgate.netorganic-chemistry.org

Transformations Mediated by the 2-Bromophenyl Substituent

The 2-bromophenyl group is a key functional handle, enabling a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Exploration of Cross-Coupling Reactions at the Aryl Bromide Site

The carbon-bromine bond on the phenyl ring is an ideal site for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex biaryl and substituted aromatic systems.

The Suzuki-Miyaura coupling is a highly versatile method for this purpose, involving the reaction of the aryl bromide with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base. This reaction would allow the 2-bromophenyl moiety of the title compound to be coupled with a wide array of aryl, heteroaryl, or vinyl groups, generating significant molecular diversity.

Other notable cross-coupling reactions applicable to this system include:

Heck Reaction: Coupling with an alkene.

Sonogashira Reaction: Coupling with a terminal alkyne.

Buchwald-Hartwig Amination: Coupling with an amine to form a C-N bond.

Stille Coupling: Coupling with an organotin reagent.

These reactions typically exhibit high functional group tolerance, allowing the furan ring and hydroxymethyl group to remain intact under carefully controlled conditions.

Table 3: Examples of Cross-Coupling Reactions at the Aryl Bromide Site
Reaction NameCoupling PartnerCatalyst System (Example)Product TypeReference
Suzuki-MiyauraArylboronic AcidPd(PPh₃)₄, K₃PO₄Biaryl derivative
Suzuki-MiyauraAlkenylaluminumPdCl₂, XantPhosStyrene derivative
Heck ReactionAlkenePd(OAc)₂, LigandStilbene derivative
Sonogashira CouplingTerminal AlkynePd(II)/CuI/PPh₃Aryl-alkyne derivative

Intramolecular Cyclization Reactions Involving the Bromophenyl Group (e.g., Furan-Derived Fluorenones)

The ortho-disposition of the furan ring and the bromine atom on the phenyl substituent creates an ideal template for intramolecular cyclization reactions, leading to the formation of fused polycyclic systems. A particularly important transformation is the palladium-catalyzed intramolecular direct arylation to form furan-derived fluorenones.

Research has shown that (ortho-bromophenyl)furan-2-yl-methanones can undergo intramolecular β-arylation of the furan ring. organic-chemistry.org This reaction, catalyzed by a palladium source (e.g., Pd(OAc)₂) with a suitable ligand (e.g., tricyclohexylphosphonium tetrafluoroborate) and a base (e.g., K₂CO₃), proceeds via C-H activation at the furan C3 position to form a new six-membered ring, yielding a fluorenone core fused to the furan ring. organic-chemistry.org While the starting material in the literature is a ketone, a similar pathway could be envisioned for this compound following oxidation of the alcohol to the corresponding ketone. This cyclization provides a powerful route to complex, rigid heterocyclic scaffolds that are of interest in materials science and medicinal chemistry.

Palladium-Catalyzed C(CO)–C Bond Cleavage Mechanisms in Arylation Processes

While direct studies on the palladium-catalyzed C(CO)–C bond cleavage of this compound are not extensively documented, significant insights can be drawn from the reactivity of the closely related ketone, (ortho-bromophenyl)furan-2-yl-methanone. Research has shown that these methanones undergo selective palladium-catalyzed α- and β-arylations. nih.govrsc.org

Under specific conditions, notably in the presence of a strong base like potassium tert-butoxide and a phosphine (B1218219) ligand, these methanones experience α-arylation accompanied by the cleavage of the C(CO)–C bond. nih.govrsc.org In this mechanistic pathway, the furan ring essentially acts as a leaving group. The reaction is believed to proceed through a sequence involving the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by coordination of the furan carbonyl group. Subsequent intramolecular C-H activation of the furan ring at the α-position and reductive elimination leads to the arylated product with concomitant cleavage of the bond between the carbonyl carbon and the furan ring.

In contrast, different reaction conditions, such as the use of a weaker base like potassium carbonate and a different phosphine ligand, can favor an intramolecular β-arylation, leading to the formation of furan-derived fluorenones without C-C bond cleavage. nih.govrsc.org This highlights the tunability of palladium catalysis in directing the reactivity of such bifunctional molecules. Although the hydroxyl group in this compound alters the electronic properties compared to the ketone, similar palladium-catalyzed C-C bond cleavage mechanisms can be anticipated under appropriate conditions, potentially after oxidation of the alcohol to the corresponding aldehyde or ketone.

SubstrateCatalyst SystemBaseOutcomeReference
(ortho-Bromophenyl)furan-2-yl-methanonePd(OAc)2 / PPh3KOButα-Arylation with C(CO)-C bond cleavage nih.govrsc.org
(ortho-Bromophenyl)furan-2-yl-methanonePd(OAc)2 / PCy3·HBF4K2CO3Intramolecular β-arylation (no cleavage) nih.govrsc.org

Reaction Pathways of the Hydroxymethyl Functional Group

The hydroxymethyl group at the 2-position of the furan ring is a versatile handle for a variety of chemical transformations, including oxidation, derivatization, and participation in condensation and polymerization reactions.

The selective oxidation of the hydroxymethyl group in furan derivatives is a well-established transformation. For instance, 5-hydroxymethylfurfural (HMF) can be selectively oxidized to either 2,5-diformylfuran (DFF) or 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), depending on the reaction conditions and the catalyst used. researchgate.netmdpi.com

By analogy, the hydroxymethyl group of this compound can be selectively oxidized. The use of mild oxidizing agents, such as manganese dioxide (MnO2) or pyridinium (B92312) chlorochromate (PCC), would be expected to yield the corresponding aldehyde, (5-(2-Bromophenyl)furan-2-yl)carbaldehyde. More potent oxidizing agents, like potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid), would likely lead to the formation of the carboxylic acid, 5-(2-Bromophenyl)furan-2-carboxylic acid. Biocatalytic methods, which have shown high selectivity in the oxidation of HMF, could also be employed for the selective oxidation of the target molecule. researchgate.netresearchgate.net

Starting MaterialOxidizing AgentProductReference (Analogous)
5-Hydroxymethylfurfural (HMF)MnO22,5-Diformylfuran (DFF) researchgate.net
5-Hydroxymethylfurfural (HMF)Pt/C, O25-Hydroxymethyl-2-furancarboxylic acid (HMFCA) researchgate.net
This compoundMnO2 (expected)(5-(2-Bromophenyl)furan-2-yl)carbaldehydeN/A
This compoundKMnO4 (expected)5-(2-Bromophenyl)furan-2-carboxylic acidN/A

The primary alcohol of this compound can readily undergo etherification and esterification reactions to produce a range of derivatives.

Etherification: The synthesis of ethers from this compound can be achieved through various standard methods. The Williamson ether synthesis, involving deprotonation of the alcohol with a base such as sodium hydride (NaH) followed by reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), would yield the corresponding ether. Acid-catalyzed etherification with an excess of an alcohol is another viable route, particularly for the synthesis of symmetrical ethers or when using a simple alcohol like methanol or ethanol. bldpharm.comresearchgate.net

Esterification: Ester derivatives can be prepared by reacting this compound with carboxylic acids or their more reactive derivatives. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. researchgate.netmdpi.com For higher yields and milder reaction conditions, the use of acid chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine (B128534) is often preferred. researchgate.net For example, reaction with acetyl chloride or acetic anhydride (B1165640) would yield (5-(2-bromophenyl)furan-2-yl)methyl acetate.

Reaction TypeReagentsExpected ProductReference (General)
EtherificationNaH, CH3I(5-(2-Bromophenyl)furan-2-yl)methoxymethyl ether bldpharm.com
EsterificationAcetic anhydride, Pyridine(5-(2-Bromophenyl)furan-2-yl)methyl acetate researchgate.net

The hydroxymethyl group, in conjunction with the furan ring, allows this compound to participate in condensation and polymerization reactions, similar to the well-studied behavior of furfuryl alcohol. nih.govnih.gov

Under acidic conditions, furfuryl alcohols undergo polycondensation to form furan resins. The reaction is initiated by the protonation of the hydroxyl group, followed by the elimination of water to form a resonance-stabilized carbocation. This carbocation can then be attacked by the nucleophilic C5 position of another furan ring, leading to the formation of methylene (B1212753) bridges between the furan units. nih.gov The presence of the bulky 2-bromophenyl substituent at the 5-position of the furan ring in the target molecule would likely influence the regioselectivity of this polymerization, potentially favoring a more linear polymer chain. The polymerization can also be influenced by the solvent, with aqueous conditions sometimes promoting side reactions like furan ring opening. nih.gov

MonomerConditionsPolymer StructureReference (Analogous)
Furfuryl AlcoholAcid catalystPoly(furfuryl alcohol) with methylene bridges nih.gov
This compound (expected)Acid catalystLinear or branched polymer with (2-bromophenyl)furan unitsN/A

Multi-Component Reactions and Cascade Transformations Involving this compound

The furan moiety and the hydroxymethyl group in this compound can participate in multi-component reactions (MCRs) and cascade transformations, leading to the rapid assembly of complex molecular architectures.

While specific MCRs involving this compound are not widely reported, the reactivity of related furans suggests its potential. For example, 5-hydroxymethylfurfural is known to participate in the Biginelli reaction, a three-component reaction between an aldehyde, a β-ketoester, and urea (B33335) to form dihydropyrimidinones. nih.govnih.gov By analogy, after oxidation of the hydroxymethyl group to an aldehyde, the resulting (5-(2-bromophenyl)furan-2-yl)carbaldehyde could serve as the aldehyde component in similar MCRs.

Cascade reactions initiated at the hydroxymethyl group or the furan ring are also conceivable. For instance, an acid-catalyzed reaction could initiate a sequence of events, such as an intramolecular cyclization involving the ortho-bromophenyl group, or an intermolecular condensation followed by further transformations. The palladium-catalyzed reactions mentioned earlier can also be part of a cascade sequence, where an initial cross-coupling is followed by an intramolecular cyclization. The development of such cascade reactions provides an efficient strategy for the synthesis of complex heterocyclic systems from this compound.

Advanced Spectroscopic Characterization and Structural Investigations of 5 2 Bromophenyl Furan 2 Yl Methanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an unparalleled tool for determining the precise structure of organic compounds in solution. For (5-(2-Bromophenyl)furan-2-yl)methanol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals, elucidate the connectivity of the atoms, and probe the molecule's conformational preferences.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the furan (B31954) ring, the bromophenyl ring, and the hydroxymethyl group. The furan protons typically appear as doublets in the aromatic region, with their specific chemical shifts influenced by the electronic effects of the substituents. The protons on the bromophenyl ring would exhibit a more complex splitting pattern, characteristic of a multi-substituted benzene (B151609) ring. The methylene (B1212753) protons of the hydroxymethyl group would likely appear as a singlet, or a doublet if coupled to the hydroxyl proton, which itself may present as a broad singlet.

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. The spectrum would show signals for the two substituted and two unsubstituted furan carbons, the six carbons of the bromophenyl ring, and the carbon of the hydroxymethyl group. The carbon attached to the bromine atom would be significantly influenced by the halogen's electronegativity and would appear in a characteristic region of the spectrum.

While specific isotopic labeling studies for this compound are not widely reported in the literature, such experiments could provide invaluable information. For instance, deuterium (B1214612) labeling of the hydroxymethyl group would lead to the disappearance of its corresponding ¹H signal and a change in the multiplicity of the carbon signal in the ¹³C NMR spectrum, confirming its assignment.

A detailed assignment of the ¹H and ¹³C NMR spectra, based on data from structurally related compounds, is presented in the tables below. rsc.org, rsc.org, mdpi.com, nih.gov

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Furan H-3 6.40 - 6.60 d ~3.4
Furan H-4 6.70 - 6.90 d ~3.4
Bromophenyl H 7.20 - 7.80 m -
-CH₂OH 4.60 - 4.80 s -
-OH 1.80 - 2.50 br s -

Predicted data is based on analysis of similar furan-containing compounds. rsc.org, mdpi.com, researchgate.net

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
Furan C-2 154 - 156
Furan C-3 108 - 112
Furan C-4 115 - 120
Furan C-5 150 - 153
Bromophenyl C-1' (C-Br) 120 - 123
Bromophenyl C-2' (C-furan) 130 - 133
Bromophenyl C-3' to C-6' 127 - 134
-CH₂OH 57 - 60

Predicted data is based on analysis of similar furan-containing compounds. rsc.org, mdpi.com

To overcome the limitations of 1D NMR in complex molecules, a suite of 2D NMR experiments is essential for unambiguous structural confirmation. researchgate.net

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. For this compound, COSY would show correlations between the adjacent protons on the furan ring (H-3 and H-4) and among the coupled protons on the bromophenyl ring. rsc.org, researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons. For instance, the signals for the furan protons would correlate with their corresponding furan carbon signals, and the methylene protons would correlate with the hydroxymethyl carbon. rsc.org, nih.gov, researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over 2-3 bonds). This is crucial for piecing together the molecular skeleton. Key HMBC correlations would be expected between the furan protons and the carbons of the bromophenyl ring, and between the methylene protons and the furan ring carbons, confirming the connectivity of the major structural units. rsc.org, nih.gov, researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the preferred conformation of the molecule, for example, the relative orientation of the furan and bromophenyl rings. Cross-peaks in the NOESY spectrum would indicate which protons are close to each other in space, even if they are not directly coupled. rsc.org, researchgate.net

Through the combined interpretation of these 2D NMR spectra, a complete and unambiguous assignment of all atoms in the molecule can be achieved, along with insights into its three-dimensional structure. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and their environment.

The IR and Raman spectra of this compound would be expected to show a series of characteristic absorption bands corresponding to the vibrations of its constituent parts. nih.gov

Hydroxymethyl Group: A broad absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the O-H stretching vibration of the alcohol. The C-O stretching vibration would be expected to appear in the 1000-1200 cm⁻¹ region.

Furan Ring: The furan ring has several characteristic vibrations, including C-H stretching above 3100 cm⁻¹, C=C stretching vibrations around 1500-1600 cm⁻¹, and ring breathing modes that are often strong in the Raman spectrum. globalresearchonline.net, udayton.edu

Bromophenyl Unit: The bromophenyl group would contribute to the aromatic C-H stretching vibrations above 3000 cm⁻¹ and aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration is expected to appear at lower frequencies, typically in the range of 500-700 cm⁻¹.

Table 3: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
Hydroxymethyl O-H stretch 3200 - 3600 (broad)
Furan/Bromophenyl Aromatic C-H stretch 3000 - 3150
Furan/Bromophenyl C=C stretch 1450 - 1600
Furan Ring modes ~1000 - 1400
Hydroxymethyl C-O stretch 1000 - 1200
Bromophenyl C-Br stretch 500 - 700

Predicted data is based on analysis of similar furan and bromophenyl-containing compounds. rsc.org, globalresearchonline.net, researchgate.net

The presence of the hydroxymethyl group in this compound allows for the formation of intermolecular hydrogen bonds. In the solid state or in concentrated solutions, the O-H group can act as a hydrogen bond donor, while the oxygen atoms of the furan ring and the hydroxyl group can act as acceptors. These hydrogen bonds can lead to the formation of dimers or larger aggregates.

IR spectroscopy is particularly sensitive to hydrogen bonding. The position and shape of the O-H stretching band can provide information about the strength and nature of these interactions. A broad and shifted O-H band to lower frequencies is a clear indication of hydrogen bonding. By studying the IR spectrum in different solvents and at different concentrations, it is possible to probe the extent of these intermolecular interactions.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise elemental composition of a molecule. For this compound, with a chemical formula of C₁₁H₉BrO₂, the expected exact mass can be calculated.

The fragmentation of furan derivatives in mass spectrometry often follows predictable pathways. Studies on various furan-containing molecules reveal common fragmentation patterns that are instructive for predicting the behavior of this compound under mass spectrometric conditions. ethz.ch

A plausible fragmentation pathway for this compound would likely initiate with the loss of the hydroxymethyl group (-CH₂OH) or a water molecule (H₂O) from the molecular ion. The stability of the resulting furan ring and the presence of the bromo-substituted phenyl group would significantly influence the subsequent fragmentation steps.

General fragmentation pathways for furan derivatives often involve cleavage of the side chains attached to the furan ring. For instance, in alkylfurans, a common fragmentation route is the loss of alkene molecules from the alkyl chain, ultimately leading to a protonated furan ion. ethz.ch Another observed pathway is the loss of water, forming unsaturated alkenyl ions that undergo further fragmentation. ethz.ch

In the case of this compound, the bromophenyl-furan linkage is expected to be relatively stable. Therefore, the initial fragmentation is more likely to involve the methanol (B129727) group. Subsequent fragmentation could involve the cleavage of the furan ring itself or the loss of the bromine atom.

Table 1: Postulated HRMS Fragmentation Data for this compound

Fragment Ion Proposed Formula Theoretical m/z
[M]⁺ [C₁₁H₉BrO₂]⁺ 267.9837
[M - H₂O]⁺ [C₁₁H₇BrO]⁺ 249.9731
[M - CH₂OH]⁺ [C₁₀H₆BrO]⁺ 236.9626
[M - Br]⁺ [C₁₁H₉O₂]⁺ 173.0597

Note: This table is predictive and based on general fragmentation patterns of related compounds. Actual experimental data may vary.

Electronic Absorption and Emission Spectroscopy (UV-Visible) and Photophysical Properties

The electronic absorption and emission properties of this compound are determined by the π-conjugated system comprising the furan ring and the bromophenyl substituent. The incorporation of a furan ring into conjugated systems is known to influence their optical properties, often leading to strong fluorescence characteristics suitable for various applications. nih.gov

The UV-Visible absorption spectrum of this compound in a suitable solvent like methanol or chloroform (B151607) is expected to show absorption bands corresponding to π-π* transitions. The position and intensity of these bands are sensitive to the extent of conjugation and the nature of the substituents. Extending conjugation in furan-based systems generally results in a bathochromic (red) shift of the absorption maximum. msu.edu The presence of the bromophenyl group will likely cause a shift in the absorption maxima compared to unsubstituted phenylfuran derivatives.

The photophysical properties, such as fluorescence emission and quantum yield, are also of significant interest. Many 2,5-diaryl furans exhibit notable optoelectronic properties. nih.gov The substitution of a thiophene (B33073) with a furan ring in co-oligomers has been shown to improve molecular rigidity and tune optical properties. nih.gov It is plausible that this compound would also exhibit fluorescence, with the emission wavelength being dependent on the electronic structure of its excited state. The presence of the heavy bromine atom could, however, lead to enhanced intersystem crossing, potentially quenching fluorescence and favoring phosphorescence.

Table 2: Expected UV-Visible Absorption Data for this compound in Methanol

Parameter Expected Value
λmax (nm) 280 - 320

Note: These values are estimations based on data for related 2,5-disubstituted furan derivatives and are subject to experimental verification.

X-ray Diffraction Studies for Solid-State Structure Determination (if crystalline form is obtained)

X-ray diffraction analysis of a single crystal of this compound would provide definitive information about its three-dimensional structure in the solid state. This includes precise bond lengths, bond angles, and intermolecular interactions.

While the crystal structure for the title compound is not available, data from closely related molecules can provide valuable insights. For example, the crystal structure of (4-fluorophenyl)(5-(hydroxymethyl)furan-2-yl)methanol has been reported. researchgate.net In this analogue, the dihedral angle between the fluorobenzene (B45895) ring and the furan ring is significant at 70.25°. researchgate.net A similar non-planar arrangement would be expected for this compound due to steric hindrance from the ortho-bromo substituent.

In the solid state, hydrogen bonding involving the hydroxyl group of the methanol substituent is expected to be a dominant intermolecular force, leading to the formation of extended supramolecular architectures. In the case of (4-fluorophenyl)(5-(hydroxymethyl)furan-2-yl)methanol, a strong intermolecular hydrogen bond is observed between the hydroxymethyl group and the oxygen atom of the methanol group of a neighboring molecule. researchgate.net

Table 3: Anticipated Crystallographic Parameters for this compound

Parameter Predicted Value/System
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or similar centrosymmetric group
Key Intermolecular Interactions Hydrogen bonding via the -CH₂OH group

Note: This data is hypothetical and based on the crystallographic data of analogous structures. researchgate.netresearchgate.net Experimental determination is required for confirmation.

Theoretical and Computational Chemistry Approaches to 5 2 Bromophenyl Furan 2 Yl Methanol

Quantum Chemical Calculations for Molecular Geometry and Conformational Space

The three-dimensional arrangement of atoms and the rotational flexibility around single bonds are fundamental properties that dictate a molecule's physical and chemical characteristics. Quantum chemical calculations are indispensable for exploring these features.

To determine the most stable three-dimensional structure of (5-(2-Bromophenyl)furan-2-yl)methanol, researchers employ geometry optimization calculations. Density Functional Theory (DFT) is a preferred method for this purpose, balancing computational cost with high accuracy. ijraset.comresearchgate.net Functionals such as B3LYP, combined with a suitable basis set like 6-311++G(d,p), are commonly used to solve the electronic structure of the molecule and find the geometry that corresponds to the lowest energy state on the potential energy surface. ijraset.com

The optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles of the molecule until a stationary point, a true energy minimum, is located. For this compound, this would reveal the precise spatial orientation of the 2-bromophenyl ring relative to the furan (B31954) ring, as well as the conformation of the hydroxymethyl (-CH₂OH) group. The planarity between the aromatic and heterocyclic rings is a key parameter that would be determined.

Beyond a single stable structure, molecules can exist in various conformations due to rotation around single bonds. A Potential Energy Surface (PES) scan is a computational technique used to map these conformational changes. For this compound, key dihedral angles would be systematically rotated to build a PES. The most significant rotations would be:

The bond connecting the furan and phenyl rings.

The C-C bond of the hydroxymethyl group.

The C-O bond of the hydroxymethyl group.

By calculating the energy at each rotational step, a map is created that shows all low-energy conformers and the energy barriers that separate them. This analysis is crucial for understanding the molecule's flexibility and the relative populations of different conformers at thermal equilibrium.

Electronic Structure Analysis and Chemical Reactivity Descriptors

The distribution of electrons within a molecule governs its electronic properties and chemical reactivity. DFT calculations provide a wealth of information about the electronic structure.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The HOMO acts as the primary electron donor, while the LUMO acts as the electron acceptor. ijraset.com

The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. The difference between these energies, the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. researchgate.netemerginginvestigators.org A small energy gap suggests a molecule is more polarizable and reactive, whereas a large gap indicates high kinetic stability. nih.gov For this compound, analysis would reveal that the HOMO is likely distributed across the electron-rich furan and phenyl rings, while the LUMO may also be delocalized over this π-system.

ParameterDescriptionCalculated Value for this compound
EHOMO (eV)Energy of the Highest Occupied Molecular OrbitalData not available in searched literature
ELUMO (eV)Energy of the Lowest Unoccupied Molecular OrbitalData not available in searched literature
Energy Gap (ΔE) (eV)ΔE = ELUMO - EHOMO; indicates chemical reactivity and stabilityData not available in searched literature
Ionization Potential (I)I ≈ -EHOMO; energy required to remove an electronData not available in searched literature
Electron Affinity (A)A ≈ -ELUMO; energy released when an electron is addedData not available in searched literature
Chemical Hardness (η)η = (I - A) / 2; resistance to change in electron configurationData not available in searched literature

Understanding the charge distribution is key to predicting intermolecular interactions. A Molecular Electrostatic Potential (MEP) map visually represents the electrostatic potential on the electron density surface. It uses a color scale to identify electron-rich regions (nucleophilic sites, typically colored red) and electron-poor regions (electrophilic sites, colored blue). For this molecule, the MEP would likely show negative potential around the oxygen atoms and the π-systems of the rings, indicating sites susceptible to electrophilic attack.

Fukui functions are used within conceptual DFT to identify the most reactive sites in a molecule more rigorously. mdpi.com The function f(r) indicates the change in electron density at a point r when the total number of electrons changes. By analyzing condensed Fukui functions, one can predict the most likely sites for nucleophilic attack (where f⁺(r) is large) and electrophilic attack (where f⁻(r) is large). This analysis would pinpoint specific atoms on the furan and phenyl rings most susceptible to reaction.

Computational Studies of Reaction Mechanisms and Kinetics

Theoretical chemistry can be used to model entire reaction pathways, providing insights that are difficult to obtain experimentally. For a molecule like this compound, this could involve studying its synthesis (e.g., via Suzuki coupling) or its subsequent reactions, such as oxidation of the alcohol or electrophilic substitution on the rings.

By mapping the reaction coordinate, computational chemists can locate transition states—the high-energy structures that connect reactants to products. The energy difference between the reactants and the transition state gives the activation energy, which is the primary determinant of the reaction rate. nih.gov Such studies could, for example, determine the most favorable pathway for the oxidation of the hydroxymethyl group to an aldehyde or carboxylic acid, or predict the regioselectivity of further substitution reactions on the aromatic rings. While specific mechanistic studies on this compound are not available in the searched literature, the methodologies are well-established for furan derivatives. mdpi.comnih.gov

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Pathways

In the computational investigation of chemical reactions involving this compound, the localization of transition states (TS) is a critical step. A transition state represents a first-order saddle point on the potential energy surface (PES), corresponding to the highest energy barrier along the reaction pathway. The precise geometry and energy of the TS are paramount for understanding the reaction mechanism and calculating its rate.

Theoretical chemists employ various algorithms to locate transition states. These methods typically start from an initial guess of the TS geometry and use optimization techniques to find the saddle point. For reactions such_as electrophilic substitution on the furan ring, nucleophilic substitution at the benzylic carbon, or reactions involving the hydroxyl group, locating the specific transition state structure is essential.

Once a transition state is located and confirmed by the presence of a single imaginary frequency in the vibrational analysis, the Intrinsic Reaction Coordinate (IRC) path is calculated. scm.commissouri.edurowansci.com The IRC method traces the minimum energy path from the transition state down to the reactants on one side and the products on the other. scm.commissouri.edurowansci.com This calculation confirms that the identified transition state indeed connects the desired reactants and products. rowansci.com The resulting IRC plot provides a detailed visualization of the reaction pathway, showing the energy profile and the geometric changes of the molecule as the reaction progresses. For a molecule like this compound, IRC analysis could elucidate the specific atomic motions during, for example, the rotation of the phenyl and furan rings relative to each other or during a substitution reaction. researchgate.net

Calculation of Activation Energies and Rate Constants

The activation energy (Ea) is a fundamental kinetic parameter that quantifies the energy barrier that must be overcome for a reaction to occur. Computationally, the activation energy is typically determined as the difference in energy between the transition state and the reactants.

The Arrhenius equation, in its logarithmic form, provides a direct relationship between the rate constant (k), activation energy (Ea), and temperature (T):

ln(k) = -Ea / (RT) + ln(A)

where R is the gas constant and A is the pre-exponential factor. By calculating the activation energy from the potential energy surface, and with further calculations for the pre-exponential factor which is related to the vibrational frequencies of the transition state, the rate constant for a given reaction can be estimated at various temperatures. fsu.edulibretexts.orgyoutube.com

For this compound, theoretical calculations could predict the activation energies for various potential reactions, such as its synthesis or decomposition pathways. For instance, in studies of Diels-Alder reactions involving furan derivatives, density functional theory (DFT) has been used to calculate activation energies, providing insights into the reactivity and selectivity of these reactions. researchgate.net Although specific data for this compound is not available, the table below presents calculated activation energies for reactions of related furan compounds, illustrating the type of data that can be obtained.

Table 1: Calculated Activation Energies for Reactions of Furan Derivatives

Reactants Reaction Type Computational Method Activation Energy (kcal/mol) Reference
Furan + Maleic Anhydride (B1165640) Diels-Alder DFT 18.5 researchgate.net
Furan + Alkyne [4+2] Cycloaddition M06/6-311++G(d,p) 6.9 - 15.1 researchgate.net
Furan + DMM Conversion to MMF B3LYP/6-311+G* Not Specified researchgate.net

This table presents data for analogous compounds to illustrate the application of computational methods, as specific data for this compound is not available in the searched literature.

Thermochemical Calculations: Enthalpies of Formation and Reaction Energies

Thermochemical properties, such as the enthalpy of formation (ΔHf°) and reaction energies, are crucial for assessing the stability and energetics of chemical compounds and their reactions. High-level quantum chemical methods, often referred to as composite methods like Gaussian-n (G3, G4) theories and Complete Basis Set (CBS) methods, are employed to calculate these properties with high accuracy. rsc.orgresearchgate.netnih.gov

The enthalpy of formation of this compound can be theoretically determined using atomization or isodesmic reaction schemes. In the atomization method, the enthalpy of formation is calculated by subtracting the sum of the experimental enthalpies of formation of the constituent atoms from the computed total atomization energy of the molecule. Isodesmic reactions, which involve a formal exchange of groups with similar bonding environments, often lead to more accurate results due to the cancellation of systematic errors in the calculations.

Table 2: Calculated Gas-Phase Enthalpies of Formation (ΔHf°) at 298.15 K

Compound Computational Method ΔHf° (kJ/mol) Reference
Bromobenzene G4 104.6 researchgate.net
2-Bromophenol G3XMP2 -85.8 researchgate.net
Furfurylamine G3 -43.5 ± 1.4 mdpi.com
5-Methylfurfurylamine G3 -81.2 ± 1.7 mdpi.com
2-Furanmethanethiol G3 Not Specified mdpi.com

This table presents data for analogous compounds to illustrate the application of computational methods, as specific data for this compound is not available in the searched literature.

Reaction energies for processes involving this compound, such as its synthesis from precursor molecules or its subsequent conversion to other products, can also be calculated as the difference between the total enthalpies of the products and reactants.

Molecular Dynamics Simulations for Studying Intramolecular Dynamics and Chemical Interactions

Molecular Dynamics (MD) simulations offer a powerful approach to study the time-dependent behavior of molecules, providing insights into their conformational dynamics, intramolecular interactions, and interactions with their environment. psu.edu In an MD simulation, the classical equations of motion are solved for a system of atoms, with the forces between atoms described by a force field.

For this compound, MD simulations could be employed to explore several key aspects. The conformational landscape of the molecule, arising from the rotation around the single bonds connecting the furan and phenyl rings and the furan ring and the methanol (B129727) group, can be extensively sampled. This allows for the identification of the most stable conformers and the energy barriers between them.

Furthermore, MD simulations can be used to study the interactions of this compound with solvent molecules, providing insights into its solvation structure and dynamics. This is crucial for understanding its behavior in solution and for predicting its solubility in different media. While specific MD studies on this compound are not available, research on related systems, such as furan resins and molecules with intramolecular hydrogen bonds, demonstrates the potential of this technique. psu.edunih.govkent.ac.ukresearchgate.net

Utility of 5 2 Bromophenyl Furan 2 Yl Methanol As a Synthetic Building Block and Precursor

Role in the Synthesis of Advanced Organic Materials

The rigid furan (B31954) ring and reactive end-groups of (5-(2-Bromophenyl)furan-2-yl)methanol make it an attractive monomer for the synthesis of novel organic materials with specialized properties.

The core structure of this compound is related to 5-hydroxymethylfurfural (B1680220) (HMF), a key platform chemical derived from the dehydration of renewable C6 sugars. researchgate.netulaval.camdpi.com HMF and its derivatives, such as 2,5-bis(hydroxymethyl)furan (BHMF), are at the forefront of research into sustainable polymers. nih.gov These furanic compounds serve as bio-based alternatives to petroleum-derived monomers for producing high-performance polymers, including polyesters, polyamides, and epoxy resins. researchgate.netresearchgate.net

The furan ring's rigidity can impart excellent thermal stability and superior gas barrier properties to polymers like polyethylene (B3416737) furanoate (PEF), a promising bio-based substitute for PET. nih.govresearchgate.net this compound can be envisioned as a functional monomer in this context. The primary alcohol can participate in polymerization reactions, while the 2-bromophenyl group can be used to introduce specific properties into the final polymer or to create advanced polymer architectures through post-polymerization modification.

Table 1: Potential Polymer Applications of Furan-Methanol Derivatives

Polymer TypeBio-based MonomerKey PropertiesPotential Role of this compound
Polyesters2,5-Furandicarboxylic acid (FDCA), 2,5-Bis(hydroxymethyl)furan (BHMF)High thermal stability, excellent gas barrier properties. nih.govFunctional co-monomer to modify properties or as a cross-linking site.
Polyurethanes2,5-Bis(hydroxymethyl)furan (BHMF)Creation of both linear and cross-linked polyurethanes. nih.govDiol component for polyurethane synthesis.
Epoxy Resins2,5-Bis(hydroxymethyl)furan (BHMF)Used to synthesize bio-based epoxy monomers like 2,5-bis[(2-oxiranylmethoxy)methyl]furan (BOF). nih.govPrecursor to functionalized epoxy monomers.

The unique arrangement of the furan ring and the 2-bromophenyl group in this compound makes it an ideal precursor for constructing complex, polycyclic aromatic systems through intramolecular cyclization reactions. The synthesis of furan-fused heterocycles is of significant interest due to their prevalence in natural products and their applications in medicinal chemistry and materials science. researchgate.netnih.gov

A notable application is the synthesis of benzo[a]fluorene derivatives, which share a core structure with fluorenones. Research has demonstrated that substrates containing a 5-(2-bromophenyl) moiety can undergo a palladium-promoted cascade cyclization. nih.gov This powerful transformation proceeds through a sequence of oxidative addition of the palladium catalyst to the carbon-bromine bond, followed by intramolecular insertion and C-H activation to forge the new carbocyclic ring. nih.gov This methodology highlights the strategic importance of the 2-bromo substituent, which acts as a trigger for the elegant cascade reaction, enabling the efficient assembly of intricate furan-fused architectures.

Contributions to the Development of Novel Organic Reactions and Methodologies

This compound and its parent structures are instrumental in advancing new synthetic methodologies. The presence of multiple reactive sites allows for the development of selective and efficient transformations.

The palladium-catalyzed annulation to form fluorenes is a prime example of a novel cascade reaction methodology. nih.gov Furthermore, the carbon-bromine bond is a versatile handle for a wide array of well-established yet constantly evolving cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.gov This allows for the modular and convergent synthesis of a large library of derivatives by coupling the bromophenyl scaffold with various boronic acids, significantly expanding its synthetic utility. nih.gov

Additionally, the furan core itself can participate in unique transformations. For instance, methodologies involving the acid-catalyzed ring-opening of furan rings to generate 1,4-dicarbonyl compounds are used in the synthesis of other heterocyclic systems. acs.org The development of such reactions, which selectively manipulate the furan ring while preserving other functional groups, is a continuing area of interest in organic synthesis.

Derivatives of this compound as Ligands in Catalysis

The development of novel ligands is crucial for advancing transition-metal catalysis. prochemonline.com While direct use of this compound as a ligand is not prominently documented, its structure is an excellent platform for the synthesis of specialized ligands.

Phosphine (B1218219) compounds are among the most important classes of ligands in homogeneous catalysis. prochemonline.comacs.org The 2-bromophenyl moiety of the title compound can be readily converted into a diphenylphosphino group via lithium-halogen exchange followed by reaction with chlorodiphenylphosphine. This would yield a furan-based phosphine ligand. The oxygen atom of the furan ring and the phosphorus atom can act in concert to coordinate to a metal center, potentially creating a bidentate ligand. Ligands incorporating a 2-furyl phosphine moiety have been shown to be effective in various transition-metal-mediated reactions, including Stille and Suzuki couplings. researchgate.netacs.org The electronic properties of the furan ring can influence the catalytic activity, and the steric environment can be tuned by modifying substituents on the phosphorus atom or the furan ring. researchgate.net

Table 2: Potential Ligand Synthesis from this compound

Ligand TypeSynthetic ApproachPotential Coordinating AtomsRelevant Catalytic Applications
Furan-PhosphineLithium-halogen exchange on the bromophenyl group, followed by quenching with PPh₂Cl.P, OCross-coupling (e.g., Suzuki, Stille), Hydrogenation. prochemonline.comresearchgate.net
Furan-Amine/IminieOxidation of the alcohol to an aldehyde, followed by condensation with a chiral amine.N, OAsymmetric catalysis.

Emerging Research Directions and Future Perspectives for 5 2 Bromophenyl Furan 2 Yl Methanol

Development of Highly Efficient and Selective Catalytic Systems for its Synthesis and Transformation

The future synthesis and functionalization of (5-(2-Bromophenyl)furan-2-yl)methanol will heavily rely on the development of advanced catalytic systems. The primary focus is on achieving high efficiency, selectivity, and functional group tolerance, particularly through transition-metal catalysis.

Synthesis via Cross-Coupling: The core structure of this compound is ideally assembled via palladium-catalyzed cross-coupling reactions, which are renowned for their efficacy in forming carbon-carbon bonds. mdpi.com The Suzuki-Miyaura coupling is a particularly promising strategy. semanticscholar.orgnih.gov Future research will likely focus on optimizing the coupling between a (5-furan-2-yl)methanol derivative and a 2-bromophenylboronic acid, or conversely, coupling (5-bromofuran-2-yl)methanol (B1284017) with a suitable organoboron reagent. Research on analogous systems, such as the synthesis of 2-arylbenzo[b]furans, demonstrates the feasibility of using palladium complexes in aqueous media, which aligns with green chemistry principles. semanticscholar.orgnih.gov Key to success is the careful selection of catalyst, ligand, and base to maximize yield and minimize side reactions. mdpi.com

For instance, studies on the synthesis of N-(4-arylphenyl)furan-2-carboxamides from a bromophenylfuran precursor using a tetrakis(triphenylphosphine)palladium(0) catalyst provide a strong precedent for transformations at the bromophenyl moiety. nih.gov

Table 1: Exemplar Catalytic Systems for Suzuki-Miyaura Coupling of Aryl-Furan Scaffolds This table is based on data from analogous reactions and represents potential conditions for the synthesis of the title compound.

CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(II) complex-K₂CO₃EtOH/H₂O8097 mdpi.com
PdCl₂(PPh₃)₂PPh₃KFTHF/H₂O6095 ysu.am
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane (B91453)/H₂OReflux32-83 nih.gov
-SPhosK₃PO₄Toluene/H₂O100>95 nih.gov

Catalytic Transformation: The compound's bromine atom serves as a handle for further diversification. Future work will explore subsequent cross-coupling reactions to introduce new aryl, alkyl, or other functional groups, creating a library of complex derivatives from a single precursor. The hydroxymethyl group offers another site for transformation, including oxidation to an aldehyde or carboxylic acid, or etherification, expanding the molecular diversity achievable from this platform.

Unveiling Novel Reactivity Modes and Cascade Reactions

The multifunctional nature of this compound makes it an ideal candidate for the design of novel cascade reactions, where multiple bond-forming events occur in a single operation. Such processes are highly sought after for their efficiency and atom economy. bohrium.com

Future research could explore palladium-catalyzed intramolecular reactions. For example, a cascade sequence could be initiated by an oxidative addition of the C-Br bond to a Pd(0) center, followed by a coupling reaction and subsequent intramolecular cyclization involving the hydroxymethyl group. Highly enantioselective Heck/Suzuki cascade reactions have been developed for related N-(2-bromophenyl)acrylamides, suggesting a promising avenue for creating complex, chiral heterocyclic systems from the title compound. researchgate.netrsc.org

Furthermore, the furan (B31954) ring itself can participate in various transformations. Acid-catalyzed cascade reactions are known to convert furan derivatives into highly functionalized products. nih.gov Research into the hydrolysis and condensation of 2-methylfuran (B129897) using solid acid catalysts has demonstrated the potential for complex transformations initiated at the furan core. researchgate.net It is conceivable that under specific catalytic conditions, this compound could undergo ring-opening or cycloaddition reactions to generate novel molecular scaffolds. researchgate.netrsc.org

Integration of Advanced Computational Methods for Predictive Chemistry and Reaction Design

The application of computational chemistry, particularly Density Functional Theory (DFT), is poised to accelerate research into this compound. DFT has proven to be a powerful tool for understanding the mechanisms of complex organic reactions involving furan rings. pku.edu.cnresearchgate.net

Future investigations will likely employ DFT to:

Elucidate Reaction Mechanisms: Computational studies can map the energy profiles of potential synthetic and transformational pathways, such as the catalytic cycle of Suzuki coupling or cascade reactions. This insight is crucial for optimizing reaction conditions and catalyst selection. rsc.org

Predict Reactivity and Regioselectivity: DFT calculations can determine electron density and orbital distributions, predicting the most reactive sites on the molecule for electrophilic or nucleophilic attack. mdpi.comresearchgate.net This is vital for controlling the outcome of functionalization reactions.

Catalyst Design: By modeling the interaction between the substrate and a metal catalyst, researchers can rationally design new ligands and catalytic systems with enhanced activity and selectivity for the synthesis and transformation of the title compound.

Table 2: Applications of Computational Methods in Furan Chemistry This table outlines potential applications of computational methods to the title compound based on studies of analogous systems.

Computational MethodPotential Application to this compoundAnalogous Study Reference
Density Functional Theory (DFT)Investigate mechanisms of cycloaddition reactions involving the furan ring. pku.edu.cnresearchgate.net
DFTStudy reaction energies and activation barriers for hydrogenation and ring-opening on catalyst surfaces (e.g., Palladium). rsc.org
DFTAnalyze the mechanism of cascade reactions to predict feasibility and product outcomes. nih.gov
Molecular DockingPredict binding affinity and mode of interaction with biological targets (e.g., enzymes) for potential pharmaceutical applications. nih.govresearchgate.net

Strategic Development of this compound within Sustainable Chemical Production Streams

A major future direction for chemical synthesis is the integration of renewable feedstocks and green chemistry principles. researchgate.netmdpi.comchemijournal.com Furanic compounds are central to this effort, as key platform molecules like 5-hydroxymethylfurfural (B1680220) (HMF) and furfural (B47365) are readily accessible from the dehydration of biomass-derived carbohydrates. researchgate.netfrontiersin.orgresearchgate.netrsc.org

The structure of this compound contains the furan-2-yl-methanol moiety, which is chemically identical to the structure of HMF after reduction of its aldehyde group to an alcohol. This opens a direct pathway for its synthesis from renewable resources. A prospective sustainable route would involve:

Production of HMF from C6 sugars (fructose, glucose) derived from lignocellulosic biomass. mdpi.comnih.gov

Selective catalytic reduction of the aldehyde in HMF to yield 2,5-bis(hydroxymethyl)furan (BHMF). nih.gov

A selective arylation or coupling step to introduce the 2-bromophenyl group at the 5-position of the furan ring.

This approach positions the synthesis of this compound and its derivatives within a modern biorefinery concept, transforming biomass into value-added chemicals. mdpi.commdpi.com Further research will focus on developing catalysts that are effective for these transformations in green solvents like water or bio-derived solvents, and that can be easily recovered and reused, minimizing waste and environmental impact. frontiersin.org The use of continuous-flow technologies could also offer a safer, more scalable, and efficient method for its production compared to traditional batch processes. acs.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (5-(2-Bromophenyl)furan-2-yl)methanol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving bromophenyl-substituted furan precursors. For example, self-condensation of 2-furylmethanols under acidic conditions (e.g., perchloric acid in dioxane) is a viable route . Optimization may include:

  • Catalyst selection : Palladium on carbon enhances reduction efficiency in related bromophenyl-furan systems .
  • Solvent systems : Polar aprotic solvents (e.g., THF) improve reaction homogeneity and yield.
  • Temperature control : Reactions at 0–60°C minimize side-product formation.

Q. How is the molecular structure of this compound characterized experimentally?

  • Methodological Answer :

  • X-ray crystallography : Resolves 3D conformation, critical for understanding steric interactions with biological targets .
  • Spectroscopy :
  • NMR : 1H^1H and 13C^{13}C NMR identify substituent positions (e.g., bromophenyl at C5 of the furan ring and hydroxymethyl at C2) .
  • IR : Confirms hydroxyl (-OH) and furan ring (C-O-C) functional groups .

Q. What preliminary biological screening assays are suitable for this compound?

  • Methodological Answer :

  • Cytotoxicity : MTT assays (e.g., IC50_{50} determination in cancer cell lines) .
  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria .
  • Enzyme inhibition : Fluorescence-based assays to study interactions with metabolic enzymes (e.g., oxidoreductases) .

Advanced Research Questions

Q. How do electronic effects of the bromophenyl group influence the compound’s reactivity in substitution reactions?

  • Methodological Answer :

  • Electrophilic aromatic substitution (EAS) : The bromine atom’s electron-withdrawing effect directs incoming nucleophiles to the meta position of the phenyl ring, altering regioselectivity in cross-coupling reactions .
  • Oxidation/Reduction : The hydroxymethyl group can be oxidized to a carboxylic acid (e.g., using KMnO4_4) or reduced to a methyl group (e.g., via NaBH4_4) . Computational modeling (DFT) predicts activation barriers for these pathways .

Q. What strategies resolve contradictions in biological activity data between this compound and its analogs?

  • Methodological Answer :

  • Structure-activity relationship (SAR) analysis : Compare with analogs like [5-(3,4-dichlorophenyl)furan-2-yl]methanol (antimicrobial) and [5-(3-chlorophenyl)furan-2-yl]methanol (anti-inflammatory) .
  • Data normalization : Account for assay variability (e.g., cell line sensitivity, solvent effects) using positive controls (e.g., doxorubicin for cytotoxicity).
  • Binding studies : Surface plasmon resonance (SPR) quantifies target affinity differences .

Q. How does the compound interact with flavoenzymes in metabolic pathways?

  • Methodological Answer :

  • Enzyme kinetics : Monitor oxidation of the hydroxymethyl group to furan-2,5-dicarboxylic acid using FAD-dependent oxidases (e.g., from Methylovorus sp. MP688) .
  • Mutagenesis studies : Engineer enzyme active sites (e.g., hydrogen-bond donors like Asp or Glu) to enhance catalytic efficiency .

Key Research Gaps and Future Directions

  • Mechanistic studies : Elucidate the role of bromine in stabilizing transition states during cross-coupling reactions.
  • In vivo validation : Assess pharmacokinetics (e.g., bioavailability, metabolism) in rodent models.
  • Material applications : Explore use in conductive polymers, leveraging the furan ring’s π-conjugation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.